1,2-Propanediol, 1-acetate

Description

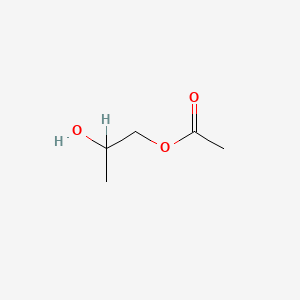

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPFYBPQAPISCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892234 | |

| Record name | 2-Hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-69-0, 1331-12-0 | |

| Record name | 1,2-Propanediol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol 1-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propanediol, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359T9N1SED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1,2-Propanediol, 1-acetate

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Propanediol, 1-acetate

Introduction

This compound, also known by synonyms such as 2-hydroxypropyl acetate (B1210297) and propylene (B89431) glycol 1-acetate, is an organic ester with the chemical formula C5H10O3.[1][2] This colorless, hygroscopic liquid is a valuable and versatile solvent used in various research and industrial applications, including coatings, inks, adhesives, and cleaning agents.[2] Its significance is underscored by its role as a key chemical intermediate in organic synthesis.[2] The compound's bifunctional nature, possessing both a hydroxyl and an acetate group, imparts unique chemical properties and reactivity.[1] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development.

Chemical Identity

Proper identification is crucial for the safe handling and application of chemical compounds. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 627-69-0[1][2][3] |

| IUPAC Name | 2-hydroxypropyl acetate[1][2] |

| Molecular Formula | C5H10O3[1][2][3][4] |

| Molecular Weight | 118.13 g/mol [1][2][3] |

| SMILES | CC(COC(=O)C)O[1] |

| InChI Key | PPPFYBPQAPISCT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior and suitability for various applications. These properties are summarized in the table below.

| Property | Value |

| Physical State | Colorless liquid[1][2] |

| Boiling Point | 191°C at 760 mmHg[4] |

| Density | 1.05 g/cm³[4] |

| Refractive Index | 1.42[4] |

| Vapor Pressure | 0.142 mmHg at 25°C[4] |

| Flash Point | 77.5°C[4] |

| LogP (Octanol/Water) | -0.31[4] |

| Water Solubility | Miscible[2] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methanol[1] |

Synthesis and Reactivity

The primary synthesis route for this compound is the esterification of propylene glycol with acetic acid, often catalyzed by an acid.[1] The compound's structure, featuring both an ester and a hydroxyl group, allows it to undergo a variety of chemical reactions. The hydroxyl group can participate in further esterification, while the ester group is susceptible to hydrolysis, breaking down into 1,2-propanediol and acetic acid, a reaction that is accelerated in the presence of an acid or base.[2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key properties.

Determination of Boiling Point

The boiling point is determined using the distillation method (ASTM D1078).

-

Apparatus Setup : A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving flask.

-

Sample Preparation : A measured volume of this compound is placed into the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating : The flask is heated gently. The temperature is monitored continuously.

-

Data Collection : The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading during distillation. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

Measurement of Density

Density is typically measured using a pycnometer or a digital density meter.

-

Calibration : The pycnometer is cleaned, dried, and its empty weight is recorded. It is then filled with deionized water of a known temperature, and the weight is recorded to determine its exact volume.

-

Sample Measurement : The pycnometer is emptied, dried, and filled with this compound at a controlled temperature (e.g., 20°C).

-

Calculation : The weight of the sample is determined by subtracting the empty weight of the pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.[5]

-

Calibration : The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application : A few drops of this compound are placed on the prism of the refractometer.

-

Measurement : The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

Analytical Characterization

Gas chromatography (GC) is a primary analytical technique for the characterization and purity assessment of this compound.[1]

-

Principle : GC separates compounds in a mixture based on their volatility and interaction with a stationary phase in a capillary column.

-

Typical Conditions : For analysis, a capillary column is often used with an oven temperature around 220°C. A Flame Ionization Detector (FID) is commonly employed for detection, with a detector temperature of approximately 250°C.[1]

-

Derivatization : To analyze compounds with active hydrogens, derivatization techniques such as silylation or esterification can be used to increase volatility for GC analysis.[2]

The relationship between the compound's structure and its suitability for GC analysis is a key logical consideration for analytical method development.

Safety and Handling

According to available safety data, this compound is classified with a "Warning" GHS hazard classification.[1] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6] For storage, it should be kept in a cool, dry place, with a recommended storage temperature of 2-7°C.[1]

Conclusion

This compound is a versatile organic compound with a well-characterized set of physicochemical properties. Its unique bifunctional structure makes it a useful solvent and synthetic intermediate. A thorough understanding of its properties, supported by standardized experimental protocols and analytical methods, is essential for its effective and safe use in research and development.

References

- 1. This compound (627-69-0) for sale [vulcanchem.com]

- 2. This compound|627-69-0|C5H10O3 [benchchem.com]

- 3. This compound (CAS 627-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. guidechem.com [guidechem.com]

- 5. Using a Refractometer for Propylene Glycol: A Guide For Beginners [rennysdraftsolutions.com]

- 6. synerzine.com [synerzine.com]

An In-depth Technical Guide to the Synthesis of 1,2-Propanediol, 1-Acetate from Propylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-propanediol, 1-acetate, also known as propylene (B89431) glycol monoacetate, from propylene glycol. The primary focus is on the direct esterification of propylene glycol with acetic acid, a common and efficient method for this transformation. This document details the underlying reaction mechanism, presents a variety of experimental conditions with different catalysts, and offers a step-by-step experimental protocol. Furthermore, it includes methods for product purification and characterization, supported by quantitative data and visualizations to facilitate understanding and replication.

Introduction

This compound (CAS No: 627-69-0) is a valuable organic compound with applications as a solvent in the production of coatings, inks, and cleaning agents.[1] Its precursor, 1,2-propanediol, is recognized as a key platform chemical, increasingly produced from renewable resources, which elevates the green profile of its derivatives.[1] The synthesis of this compound is a fundamental esterification reaction, typically achieved through the acid-catalyzed reaction of propylene glycol with acetic acid or via acetylation with acetic anhydride. This guide will explore the chemical principles and practical methodologies for its synthesis.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from propylene glycol and acetic acid is a classic example of Fischer-Speier esterification. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of acetic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the primary hydroxyl group of propylene glycol then attacks the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound.

Caption: Acid-catalyzed esterification of propylene glycol.

Quantitative Data on Synthesis

The efficiency of the synthesis of this compound is influenced by several factors including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. Below is a summary of various reported conditions and outcomes.

| Catalyst | Acylating Agent | Molar Ratio (Propylene Glycol:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| N-ethyl-N,N-diisopropylamine | Acetic Anhydride | - | 40 | - | 85.0 | - | [2] |

| Yttria-stabilized zirconia | Acetic Anhydride | - | 40 | 10 | 76.0 | - | [2] |

| 12-Tungstophosphoric Acid | Acetic Acid | 1:1.3 | 110 | 2.5 | 92.8 | >99 | [3] |

| Amberlyst-35 | Acetic Acid | 1:3 | 80 | - | 78.0 | - | [4][5] |

| p-Toluenesulfonic Acid | Acetic Acid | - | 80-150 | - | - | - | [6] |

| Concentrated Sulfuric Acid | Acetic Acid | - | 80-150 | - | - | - | [6] |

*Note: Data for 12-Tungstophosphoric Acid, Amberlyst-35, p-Toluenesulfonic Acid, and Concentrated Sulfuric Acid are for the analogous synthesis of propylene glycol methyl ether acetate (B1210297) and are included to provide insight into effective catalytic systems and reaction conditions for the esterification of propylene glycol derivatives.[3][4][5][6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via direct esterification, followed by purification and characterization.

Synthesis of this compound

This protocol is a representative procedure for the acid-catalyzed esterification of propylene glycol.

Materials:

-

Propylene glycol (1,2-propanediol)

-

Glacial acetic acid

-

Amberlyst-15 (or other suitable acid catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Toluene (B28343) (or other suitable solvent for azeotropic removal of water)

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dean-Stark trap

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, add propylene glycol (e.g., 0.5 mol), glacial acetic acid (e.g., 0.75 mol, 1.5 equivalents), and Amberlyst-15 (e.g., 5-10% by weight of the total reactants).[4]

-

Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

-

Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the mixture, typically in the range of 100-140°C.[6]

-

Monitor the progress of the reaction by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the reaction mixture to remove the solid Amberlyst-15 catalyst.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Caption: Experimental workflow for synthesis.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any side products.

-

Apparatus: A standard fractional distillation setup with a Vigreux column or a packed column is suitable.

-

Conditions: The distillation should be performed under vacuum to lower the boiling point and prevent potential decomposition. The boiling point of this compound is approximately 183°C at atmospheric pressure.[7]

-

Procedure: The crude product is heated in the distillation flask, and the fraction corresponding to the boiling point of this compound at the applied pressure is collected.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography (GC): GC is an effective method to determine the purity of the product and to quantify any remaining starting materials or byproducts. A flame ionization detector (FID) is typically used for detection.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~4.0 (m, 2H, -CH₂-O-), ~3.8 (m, 1H, -CH(OH)-), ~2.1 (s, 3H, -C(O)CH₃), ~1.2 (d, 3H, -CH(OH)CH₃). A broad singlet corresponding to the hydroxyl proton is also expected.

-

¹³C NMR (CDCl₃): δ (ppm) ~171 (-C=O), ~70 (-CH₂-O-), ~66 (-CH(OH)-), ~21 (-C(O)CH₃), ~19 (-CH(OH)CH₃).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch (~3400 cm⁻¹) and a strong C=O stretch (~1740 cm⁻¹).

Conclusion

The synthesis of this compound from propylene glycol is a well-established esterification reaction. This guide has provided a detailed overview of the process, from the fundamental reaction mechanism to practical experimental protocols and characterization techniques. By carefully selecting the catalyst and optimizing reaction conditions, high yields of the desired product can be achieved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound|627-69-0|C5H10O3 [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. CN1515537A - The synthetic method of propylene glycol methyl ether acetate - Google Patents [patents.google.com]

- 7. 2-hydroxypropyl acetate [stenutz.eu]

- 8. Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst [mdpi.com]

An In-depth Technical Guide to 1,2-Propanediol, 1-acetate: Chemical Structure, Reactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-propanediol, 1-acetate, a bifunctional organic molecule of interest in various chemical and pharmaceutical applications. This document details its chemical structure, reactivity, and provides illustrative experimental protocols for its synthesis and key reactions.

Chemical Identity and Structure

This compound, also known as 2-hydroxypropyl acetate (B1210297), is the monoacetate ester of 1,2-propanediol.[1][2] Its structure features a primary acetate group and a secondary hydroxyl group, making it a versatile chemical intermediate.[1]

The key identification parameters for this compound are summarized in the table below.

| Parameter | Value |

| IUPAC Name | 2-hydroxypropyl acetate |

| Synonyms | Propylene glycol 1-acetate, 1-Acetoxy-2-propanol |

| CAS Number | 627-69-0[2] |

| Molecular Formula | C₅H₁₀O₃[1][2] |

| Molecular Weight | 118.13 g/mol [1] |

| SMILES | CC(O)COC(=O)C |

| InChI Key | PPPFYBPQAPISCT-UHFFFAOYSA-N[1][2] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application.

| Property | Value |

| Physical State | Colorless liquid[1] |

| Boiling Point | 481.83 K (calculated)[3] |

| Solubility | Miscible with water, alcohols, and many organic solvents[4] |

| logP (Octanol/Water Partition Coefficient) | -0.070 (calculated)[3] |

| Enthalpy of Vaporization (ΔvapH°) | 52.17 kJ/mol (calculated)[3] |

| IR Spectroscopy (cm⁻¹) | ~3400 (O-H stretch, broad), ~1740 (C=O stretch, ester)[4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 118, Base Peak: m/z 43 ([CH₃CO]⁺)[4] |

Chemical Reactivity and Mechanisms

The reactivity of this compound is dictated by its two functional groups: the secondary hydroxyl group and the primary acetate (ester) group.

Hydrolysis of the Ester Group

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 1,2-propanediol and acetic acid.[4]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[4] This proceeds through a tetrahedral intermediate, followed by the elimination of the 1,2-propoxide ion, which then deprotonates the newly formed acetic acid.[4]

Reactions of the Hydroxyl Group

The secondary hydroxyl group can undergo typical alcohol reactions.

-

Esterification: Further esterification can occur in the presence of a carboxylic acid and an acid catalyst to form 1,2-propanediol diacetate.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, forming acetoxyacetone.[4] The choice of oxidizing agent will determine the product selectivity. Stronger oxidizing conditions may lead to cleavage of C-C bonds.[4]

Synthesis of this compound

The most common method for synthesizing this compound is the direct esterification of 1,2-propanediol with acetic acid, typically in the presence of an acid catalyst like sulfuric acid.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and hydrolysis of this compound.

Synthesis via Fischer Esterification

Objective: To synthesize this compound from 1,2-propanediol and acetic acid.

Materials:

-

1,2-Propanediol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1,2-propanediol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC or GC.

-

After cooling, transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

Base-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to 1,2-propanediol.

Materials:

-

This compound

-

Aqueous Sodium Hydroxide (e.g., 2 M)

-

Hydrochloric Acid (for neutralization)

-

Ethyl Acetate (for extraction)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the mixture at a specified temperature with stirring for a set duration.

-

Monitor the disappearance of the starting material by TLC or GC.

-

Cool the reaction mixture and neutralize it with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2-propanediol.

Conclusion

This compound is a valuable bifunctional molecule with well-defined reactivity. Its synthesis via esterification and its susceptibility to hydrolysis are key transformations of interest. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound in various fields, from materials science to drug development.

References

Spectroscopic Analysis of 1,2-Propanediol, 1-acetate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate), a bifunctional organic compound with applications as a solvent and chemical intermediate.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

This compound possesses both a secondary alcohol and an ester functional group.[2] This unique structure gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization. The molecular formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[1][3]

The general workflow for the spectroscopic characterization of a chemical entity like this compound involves a multi-technique approach to unambiguously determine its structure.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum is characterized by distinct signals for the acetate (B1210297) methyl group and the protons on the propanediol (B1597323) backbone.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ (on propane (B168953) backbone) | ~1.2 | Doublet (d) | 3H |

| -OCOCH ₃ (acetate methyl) | ~2.05 - 2.15 | Singlet (s) | 3H |

| -OH (hydroxyl) | Variable (broad singlet) | Singlet (br s) | 1H |

| -CH (OH)- | ~3.8 - 4.0 | Multiplet (m) | 1H |

| -CH ₂(OAc)- | ~4.0 - 4.2 | Multiplet (m) | 2H |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from typical values for similar functional groups.[1] |

¹³C NMR Data

The carbon NMR spectrum confirms the presence of five distinct carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (on propane backbone) | ~18-20 |

| -OCOC H₃ (acetate methyl) | ~21 |

| -C H(OH)- | ~65-67 |

| -C H₂(OAc)- | ~68-70 |

| -OC =O (ester carbonyl) | ~170-172 |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from typical values for similar functional groups. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. For this compound, the most prominent features are the absorptions corresponding to the hydroxyl and ester groups.[1]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | ~1740 | Strong, Sharp |

| C-O Stretch (Ester & Alcohol) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a chemical fingerprint. For a volatile compound like this compound, it is often coupled with Gas Chromatography (GC-MS).[1]

| m/z Value | Assignment | Notes |

| 118 | [M]⁺ | Molecular Ion |

| 103 | [M - CH₃]⁺ | Loss of a methyl group |

| 75 | [M - CH₃CO]⁺ | Loss of an acetyl group |

| 59 | [CH₃CH(OH)CH₂]⁺ | Fragment from cleavage of the ester bond |

| 43 | [CH₃CO]⁺ | Acetyl cation, often a base peak for acetates |

| Note: Fragmentation patterns are predicted based on common pathways for esters and alcohols. The relative intensities of fragments can vary depending on the ionization method. |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm). Integrate the ¹H NMR signals.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) method is common. Place a single drop of this compound directly onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty instrument (or clean ATR crystal/salt plates) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

GC Method Setup:

-

Column: Use a high-polarity capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase.[1]

-

Injector: Set the injector temperature to around 200-220°C.[2] Inject a small volume (e.g., 1 µL) of the sample.

-

Oven Program: Implement a temperature ramp, for example, starting at 50°C and increasing at a rate of 10°C/min up to 250°C to ensure separation from any impurities.

-

Carrier Gas: Use Helium or Hydrogen as the carrier gas.

-

-

MS Method Setup:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range from approximately 35 to 200 amu.

-

Detector: Set the detector temperature to around 250°C.[2]

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[4]

References

An In-depth Technical Guide to the Solubility of 1,2-Propanediol, 1-acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound (CAS No: 627-69-0) is a colorless, hygroscopic liquid with the molecular formula C5H10O3.[1] Its structure, featuring both a hydroxyl and an ester functional group, imparts a dual polarity that makes it a versatile solvent and chemical intermediate.[1][2] This bifunctionality allows it to be miscible with a wide range of both polar and non-polar organic solvents, as well as with water.[1]

Solubility Profile of this compound

The solubility of this compound in organic solvents is a critical parameter for its application in various fields, including coatings, inks, adhesives, and as a component in cleaning agents.[1] Due to its chemical nature, it is widely reported to be miscible with many common organic solvents. "Miscibility" refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase.

The following table summarizes the available qualitative solubility data for this compound in a range of organic solvents. It is important to note that while quantitative solubility data (e.g., in g/100 mL at a specific temperature) is not extensively available in the literature, the compound's miscibility with many solvents indicates a very high degree of solubility.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Category | Specific Solvent | Solubility/Miscibility | Reference |

| Alcohols | Methanol | Miscible | [1][2] |

| Ethanol | Miscible | [1] | |

| Ketones | Acetone | Miscible | [2] |

| Esters | Ethyl Acetate | Miscible (Expected) | |

| Halogenated Solvents | Dichloromethane | Miscible (Expected) | |

| Aromatic Hydrocarbons | Toluene | Miscible (Expected) | |

| Aliphatic Hydrocarbons | Hexane | Immiscible/Poorly Soluble (Expected) | |

| Ethers | Diethyl Ether | Miscible (Expected) | |

| Water | Miscible | [1] |

Note: "Miscible (Expected)" indicates that while direct experimental data for this compound was not found in the search results, miscibility is anticipated based on its known properties and the general principle of "like dissolves like." Conversely, "Immiscible/Poorly Soluble (Expected)" is based on the significant difference in polarity between the solute and the non-polar solvent.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility measurements, the Shake-Flask Method is the gold standard for determining the thermodynamic equilibrium solubility of a substance.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.

Detailed Methodology: Shake-Flask Method for Liquid Solutes

This protocol is a synthesized methodology based on established principles for determining the solubility of a liquid, such as this compound, in an organic solvent.

3.1.1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes (calibrated)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

3.1.2. Experimental Procedure:

-

Preparation of the Test System:

-

Accurately prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve.

-

Into a series of glass vials, add a measured volume of the organic solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to each vial containing the organic solvent. An excess is confirmed by the presence of a separate, undissolved phase of the solute.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer. The temperature should be maintained at the desired value (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute phase.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets of the solute.

-

Accurately dilute the filtered aliquot with the pure organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

-

Data Interpretation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Solvent Selection Workflow

The selection of an appropriate organic solvent for a specific application involving this compound depends on several factors beyond just solubility. The following diagram illustrates a logical workflow for this selection process.

Caption: A logical workflow for selecting an organic solvent for use with this compound.

Conclusion

This compound is a versatile compound that exhibits high solubility, often to the point of complete miscibility, with a wide range of common organic solvents. This property is a direct result of its unique molecular structure containing both a hydroxyl and an ester group. For applications that require a precise understanding of its solubility limits, the detailed shake-flask experimental protocol provided in this guide offers a robust framework for accurate determination. The solvent selection workflow further provides a systematic approach for choosing the most appropriate solvent system for a given research or development need.

References

Thermal Decomposition of 1,2-Propanediol, 1-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-propanediol, 1-acetate (also known as propylene (B89431) glycol monoacetate or 2-hydroxypropyl acetate). Due to a lack of extensive research specifically on this compound, this guide synthesizes information from studies on analogous compounds, including 1,2-propanediol and other acetate (B1210297) esters, to predict its thermal behavior. The document outlines potential decomposition pathways, expected products, and kinetic parameters. It also details standardized experimental protocols, such as thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), that are essential for a thorough investigation of its thermal stability. This guide is intended to be a valuable resource for researchers in drug development and other fields where the thermal stability of this compound is a critical consideration.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an acetate ester group. Its unique structure makes it a versatile solvent and a key intermediate in various chemical syntheses. The thermal stability of this compound is a crucial factor in its application, particularly in processes that involve elevated temperatures. Understanding its decomposition behavior is essential for ensuring process safety, predicting product purity, and developing stable formulations.

This guide will explore the theoretical and practical aspects of the thermal decomposition of this compound. While direct experimental data for this specific compound is limited in publicly available literature, we can infer its behavior by examining the thermal degradation of its constituent functional groups and related molecules.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several competing pathways, primarily involving the ester and alcohol functionalities. The most probable decomposition routes include:

-

Ester Pyrolysis (Syn-Elimination): Acetate esters with a β-hydrogen atom can undergo a concerted, six-membered ring transition state elimination to yield an alkene and acetic acid. For this compound, this would involve the abstraction of a hydrogen atom from the secondary carbon, leading to the formation of allyl alcohol and acetic acid. However, this pathway typically requires high temperatures.

-

Dehydration: The secondary alcohol group can undergo dehydration to form unsaturated compounds. This process can lead to the formation of various products, including propionaldehyde (B47417) or acetone (B3395972) through subsequent rearrangements.

-

Hydrolysis: In the presence of water, the ester linkage is susceptible to hydrolysis, yielding 1,2-propanediol and acetic acid. This reaction can be catalyzed by acids or bases.

-

C-O and C-C Bond Scission: At higher temperatures, homolytic cleavage of the carbon-oxygen and carbon-carbon bonds can occur, leading to the formation of various radical species. These radicals can then participate in a complex series of propagation and termination reactions, resulting in a wide array of smaller decomposition products.

Based on the high-temperature degradation pathways of 1,2-propanediol, we can anticipate the formation of smaller molecules like formaldehyde, acetaldehyde, and acetone.[1]

Quantitative Data Summary

Table 1: Thermal Properties of 1,2-Propanediol and a Related Acetate Ester

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Autoignition Temperature (°C) | Decomposition Onset (°C) |

| 1,2-Propanediol | C₃H₈O₂ | 76.09 | 188.2 | 415 | ~160[2] |

| Propylene Glycol Methyl Ether Acetate (PGMEA) | C₆H₁₂O₃ | 132.16 | 146 | 333 | Not specified |

Table 2: Predicted Decomposition Products and Their Boiling Points

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 |

| Allyl Alcohol | C₃H₆O | 58.08 | 97 |

| Propionaldehyde | C₃H₆O | 58.08 | 48 |

| Acetone | C₃H₆O | 58.08 | 56 |

| 1,2-Propanediol | C₃H₈O₂ | 76.09 | 188.2 |

| Formaldehyde | CH₂O | 30.03 | -19 |

| Acetaldehyde | C₂H₄O | 44.05 | 20.2 |

Experimental Protocols

To accurately determine the thermal decomposition characteristics of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature range and to study the kinetics of the decomposition reactions.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire decomposition process (e.g., from ambient to 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (Tmax), and the final residual mass. Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated using model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods.[3]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a specific temperature (e.g., in the range of 300-800 °C) for a short period. The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC injection port.

-

Gas Chromatography: The decomposition products are separated on a GC column (e.g., a non-polar or mid-polar capillary column) using a temperature program that allows for the separation of a wide range of volatile compounds.

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, which provides mass spectra that can be used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST).

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, this guide provides a framework for understanding its likely behavior based on the well-established principles of thermal analysis and the known decomposition pathways of analogous compounds. The primary decomposition routes are predicted to be ester pyrolysis, dehydration, hydrolysis, and bond scission, leading to a variety of smaller volatile products. For a definitive characterization of its thermal stability, a comprehensive experimental investigation using TGA and Py-GC/MS is strongly recommended. The protocols and predictive information presented herein serve as a valuable starting point for researchers and professionals working with this compound in thermally sensitive applications.

References

Hydrolysis Kinetics of 1,2-Propanediol, 1-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 1,2-propanediol, 1-acetate (CAS 627-69-0), an organic ester of significant interest in various industrial and research applications. The document elucidates the fundamental principles governing its degradation in aqueous environments, including the mechanisms of acid- and base-catalyzed hydrolysis. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes known information, presents data from closely related compounds, and provides detailed experimental protocols to enable researchers to conduct their own kinetic studies. Particular emphasis is placed on clear data presentation and the visualization of reaction pathways to facilitate a deeper understanding of the hydrolysis process.

Introduction

This compound, also known as propylene (B89431) glycol monoacetate, is a bifunctional molecule featuring both a hydroxyl and an ester group.[1] This structure imparts properties that make it a versatile solvent and chemical intermediate. Its susceptibility to hydrolysis, the cleavage of the ester bond by water to form 1,2-propanediol and acetic acid, is a critical parameter influencing its stability, shelf-life, and environmental fate.[1] Understanding the kinetics of this hydrolysis reaction is paramount for applications in drug formulation, where excipient stability is crucial, as well as in chemical manufacturing and environmental science.

The hydrolysis of this compound can be significantly influenced by pH and temperature. The reaction is subject to catalysis by both acids and bases, and its rate can vary by several orders of magnitude across the pH scale. This guide will delve into the mechanisms of these catalytic processes and provide a framework for their quantitative assessment.

Hydrolysis Mechanisms

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the aqueous solution. The most common pathways are acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the hydrolysis of this compound typically follows a bimolecular acyl-oxygen cleavage (AAC2) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The key steps in the AAC2 mechanism are:

-

Protonation of the carbonyl oxygen: The ester is protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group (1,2-propanediol).

-

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the protonated 1,2-propanediol.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield acetic acid and regenerate the hydronium ion catalyst.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

In alkaline solutions, the hydrolysis of this compound occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, commonly known as saponification. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

The key steps in the BAC2 mechanism are:

-

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon.

-

Formation of a tetrahedral intermediate: This results in the formation of a negatively charged tetrahedral intermediate.

-

Elimination of the leaving group: The intermediate collapses, reforming the carbonyl double bond and expelling the 1,2-propanediolate anion.

-

Proton transfer: The strongly basic 1,2-propanediolate anion abstracts a proton from the newly formed acetic acid, yielding 1,2-propanediol and the acetate (B1210297) anion.

Quantitative Data on Hydrolysis Kinetics

Table 1: In Vitro Hydrolysis Half-Life of Propylene Glycol Monomethyl Ether Acetate (PGMEA)

| Biological Matrix | Species | Initial Concentration (µg/mL) | Hydrolysis Half-Life (minutes) |

| Whole Blood | Rat | 5 | 16 |

| 50 | 15 | ||

| Whole Blood | Human | 5 | 36 |

| 50 | 34 | ||

| Liver Homogenate | Rat | 5 | 34 |

| 50 | Not Reported | ||

| Liver Homogenate | Human | 5 | 27-30 |

| 50 | Not Reported | ||

| Data sourced from a study on the hydrolysis kinetics of PGMEA.[2] |

Table 2: In Vivo Hydrolysis Half-Life of Propylene Glycol Monomethyl Ether Acetate (PGMEA) in Rats

| Administration Route | Dose (mg/kg) | Hydrolysis Half-Life (minutes) |

| Intravenous | 14.7 | 1.6 |

| Intravenous | 147 | 2.3 |

| Data sourced from a study on the hydrolysis kinetics of PGMEA following intravenous administration to Fischer 344 rats.[2] |

Experimental Protocols for Determining Hydrolysis Kinetics

The following section outlines a general experimental workflow for determining the hydrolysis kinetics of this compound. This protocol can be adapted based on the specific experimental conditions and available analytical instrumentation.

Materials and Reagents

-

This compound (high purity)

-

Buffer solutions of various pH values (e.g., phosphate, acetate, borate) with constant ionic strength

-

Standard solutions of 1,2-propanediol and acetic acid for calibration

-

Reagents for quenching the reaction (if necessary)

-

High-purity water

-

Analytical grade solvents for chromatography (if applicable)

Equipment

-

Constant temperature water bath or incubator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Reaction vessels (e.g., sealed vials or a jacketed reactor)

-

Analytical instrument for quantification (e.g., HPLC-UV/RI, GC-FID, or autotitrator)

Procedure

-

Preparation of Reaction Solutions: Prepare a series of buffer solutions at the desired pH values. The ionic strength of the buffers should be kept constant to minimize its effect on the reaction rate.

-

Temperature Equilibration: Place the buffer solutions and a stock solution of this compound in a constant temperature bath until they reach the desired reaction temperature.

-

Initiation of the Reaction: To initiate the hydrolysis, add a known amount of the this compound stock solution to the pre-heated buffer solution in the reaction vessel. Start a timer immediately upon addition.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapid cooling, neutralization of the pH, or addition of a chemical inhibitor, depending on the reaction conditions.

-

Quantitative Analysis: Analyze the quenched samples to determine the concentration of the remaining this compound or the formation of the products, 1,2-propanediol and acetic acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a C18 column) and detector (e.g., refractive index or UV for the ester) can be used to separate and quantify the reactant and products.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is another effective method for quantifying the volatile components of the reaction mixture.

-

Titration: The concentration of the produced acetic acid can be determined by titration with a standardized solution of a strong base (e.g., NaOH). This method is particularly useful for reactions at neutral or acidic pH.

-

-

Data Analysis: Plot the concentration of this compound versus time. From this data, determine the observed rate constant (kobs) at each pH and temperature by fitting the data to the appropriate integrated rate law (typically pseudo-first-order under constant pH).

Determination of pH-Rate Profile

By plotting the logarithm of the observed rate constant (log kobs) against pH, a pH-rate profile can be constructed. This profile typically exhibits a 'V' or 'U' shape, with distinct regions corresponding to acid-catalyzed, neutral (water-mediated), and base-catalyzed hydrolysis.

Factors Influencing Hydrolysis Kinetics

pH

As depicted in the mechanisms, the hydrolysis rate is highly dependent on the concentration of H⁺ and OH⁻ ions. In the acidic region, the rate is generally proportional to the H⁺ concentration, while in the alkaline region, it is proportional to the OH⁻ concentration. A pH-independent region may be observed around neutrality, where the hydrolysis is primarily mediated by water molecules.

Temperature

The rate of hydrolysis increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

By determining the rate constants at several temperatures, the activation energy for the hydrolysis of this compound can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).

Conclusion

The hydrolysis of this compound is a fundamental chemical process with significant implications for its practical applications. This guide has provided a detailed overview of the acid- and base-catalyzed hydrolysis mechanisms, presented available kinetic data from a closely related compound, and outlined a comprehensive experimental protocol for conducting kinetic studies. While a complete quantitative kinetic dataset for this compound remains to be fully elucidated in the public domain, the information and methodologies presented herein offer a robust framework for researchers and professionals to investigate and understand the stability of this important chemical entity under various aqueous conditions. Further research to establish a detailed pH-rate profile and determine the Arrhenius parameters for the hydrolysis of this compound is encouraged to fill the existing data gaps.

References

Green Synthesis of 1,2-Propanediol, 1-Acetate from Renewable Resources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable chemical production has driven significant research into the utilization of renewable feedstocks. This technical guide provides an in-depth overview of the green synthesis of 1,2-propanediol, 1-acetate, a valuable solvent and chemical intermediate, from biomass-derived resources. This guide details the two-stage conversion process: the initial transformation of renewable feedstocks, primarily glycerol (B35011) and lactic acid, into 1,2-propanediol, followed by the green catalytic esterification to the final acetate (B1210297) product. It includes detailed experimental protocols, comparative data on various catalytic systems, and visualizations of the key pathways and workflows.

Introduction

This compound, also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is traditionally synthesized from petroleum-derived propylene oxide. The shift towards a bio-based economy necessitates the development of alternative, sustainable routes to this important chemical. The focus of green chemistry in this context is on the use of renewable starting materials, environmentally benign catalysts, and energy-efficient processes. This guide outlines the most promising green pathways for the synthesis of this compound, with a focus on heterogeneous catalysis to simplify product purification and catalyst recycling.

Synthesis of 1,2-Propanediol from Renewable Feedstocks

The primary renewable feedstocks for the production of 1,2-propanediol are glycerol, a byproduct of biodiesel production, and lactic acid, which can be obtained from the fermentation of sugars.

From Glycerol via Hydrogenolysis

The catalytic hydrogenolysis of glycerol to 1,2-propanediol is a well-established green route. This process typically involves a dehydration step followed by hydrogenation. Copper-based catalysts are widely studied for this reaction due to their high selectivity and relatively low cost.

Reaction Pathway:

The overall reaction involves the removal of a hydroxyl group from glycerol and its replacement with a hydrogen atom. The reaction typically proceeds through an acetol intermediate.

Figure 1: Reaction pathway for the hydrogenolysis of glycerol to 1,2-propanediol.

Experimental Protocol: Hydrogenolysis of Glycerol using a Cu/ZnO Catalyst

This protocol describes a typical lab-scale procedure for the hydrogenolysis of glycerol.

Catalyst Preparation (Co-precipitation Method):

-

Dissolve copper(II) nitrate (B79036) and zinc nitrate in deionized water in a desired molar ratio (e.g., 1:1).

-

Slowly add a precipitating agent (e.g., a solution of sodium carbonate) to the nitrate solution under vigorous stirring at a constant pH (e.g., pH 7-8) and temperature (e.g., 60-70 °C).

-

Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) at the same temperature.

-

Filter and wash the precipitate thoroughly with deionized water until the filtrate is neutral to remove residual ions.

-

Dry the filter cake overnight at a controlled temperature (e.g., 100-120 °C).

-

Calcine the dried powder in air at a high temperature (e.g., 300-500 °C) for several hours to obtain the mixed oxide catalyst.

-

Prior to the reaction, reduce the catalyst in a hydrogen flow at an elevated temperature (e.g., 250-350 °C) to activate the copper species.

Hydrogenolysis Reaction:

-

Load the pre-reduced catalyst into a high-pressure batch reactor.

-

Add an aqueous solution of glycerol (e.g., 20-80 wt%) to the reactor.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-60 bar).

-

Heat the reactor to the reaction temperature (e.g., 180-240 °C) under constant stirring.

-

Maintain the reaction for a specific duration (e.g., 4-12 hours).

-

After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Collect the liquid product for analysis.

Product Analysis:

-

The products are typically analyzed by gas chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column (e.g., DB-Wax). An internal standard method can be used for quantification.

-

Glycerol conversion and selectivity to 1,2-propanediol are calculated based on the GC analysis.

Quantitative Data for Glycerol Hydrogenolysis:

The following table summarizes representative data for the hydrogenolysis of glycerol to 1,2-propanediol using various copper-based catalysts.

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Glycerol Conversion (%) | 1,2-Propanediol Selectivity (%) | Reference |

| Cu/ZnO/Al₂O₃ | 200 | 55 | 8 | 92.5 | 88.4 | [1] |

| Cu-Cr₂O₃ | 200 | 14 | 24 | ~90 | ~90 | [2] |

| Cu/SiO₂ | 220 | 60 | 6 | 89.5 | 92.1 | [3] |

| Cu/ZrO₂ | 240 | 20 | 24 | ~80 | ~75 | [4] |

From Lactic Acid via Hydrogenation

The catalytic hydrogenation of lactic acid, obtainable from biomass fermentation, presents another green avenue to 1,2-propanediol. Ruthenium-based catalysts have shown high efficacy for this transformation.

Reaction Pathway:

The carboxylic acid group of lactic acid is hydrogenated to a primary alcohol, yielding 1,2-propanediol.

Figure 2: Reaction pathway for the hydrogenation of lactic acid to 1,2-propanediol.

Experimental Protocol: Hydrogenation of Lactic Acid using a Ru/C Catalyst

This protocol outlines a general procedure for the hydrogenation of lactic acid in a laboratory setting.

Catalyst Preparation (Impregnation Method):

-

Disperse activated carbon support in a solution of a ruthenium precursor (e.g., ruthenium(III) chloride) in a suitable solvent (e.g., deionized water).

-

Stir the suspension for a period to ensure uniform impregnation of the precursor onto the support.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Dry the impregnated support in an oven (e.g., at 110 °C) overnight.

-

Reduce the catalyst precursor under a hydrogen flow at an elevated temperature (e.g., 300-400 °C) to obtain the active ruthenium catalyst.

Hydrogenation Reaction:

-

Charge the Ru/C catalyst and an aqueous solution of lactic acid (e.g., 10-20 wt%) into a high-pressure autoclave.

-

Seal the reactor and purge with an inert gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-80 bar).

-

Heat the reactor to the reaction temperature (e.g., 120-180 °C) while stirring.

-

Maintain the reaction for a specific duration (e.g., 6-24 hours).

-

After cooling and depressurizing the reactor, filter the catalyst and collect the liquid product for analysis.

Product Analysis:

-

Analysis of the reaction mixture is typically performed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid column) and a refractive index (RI) or UV detector.

-

Gas chromatography (GC) can also be used after derivatization of the products.

Quantitative Data for Lactic Acid Hydrogenation:

The table below presents typical results for the hydrogenation of lactic acid to 1,2-propanediol.

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Lactic Acid Conversion (%) | 1,2-Propanediol Selectivity (%) | Reference |

| Ru/C | 150 | 80 | 10 | 98.5 | 95.2 | [5][6] |

| Ru/TiO₂ | 130 | 60 | 20 | 79 | 88.6 | [7] |

| Ru-Re/C | 140 | 70 | 8 | >99 | 97 | [5] |

Green Esterification of 1,2-Propanediol to this compound

The final step in the green synthesis is the esterification of the bio-derived 1,2-propanediol with acetic acid. To maintain the green credentials of the process, the use of heterogeneous solid acid catalysts is preferred over traditional corrosive mineral acids.

Reaction Pathway:

This is a classic Fischer-Speier esterification reaction where an alcohol reacts with a carboxylic acid to form an ester and water.

Figure 3: Reaction pathway for the esterification of 1,2-propanediol with acetic acid.

Experimental Protocol: Esterification using Amberlyst-15 Catalyst

This protocol details a batch reactor process for the esterification of 1,2-propanediol.

Catalyst Pre-treatment:

-

Wash the Amberlyst-15 resin with deionized water to remove any impurities.

-

Dry the resin in an oven at a moderate temperature (e.g., 80-100 °C) overnight to remove moisture.

Esterification Reaction:

-

Charge the pre-treated Amberlyst-15 catalyst, 1,2-propanediol, and acetic acid into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The molar ratio of acetic acid to 1,2-propanediol is a key parameter to optimize (e.g., 1:1 to 3:1).

-

Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with constant stirring.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.

-

Once the reaction reaches equilibrium or the desired conversion, cool the mixture to room temperature.

-

Separate the catalyst from the liquid product by filtration. The catalyst can be washed, dried, and reused.

-

The liquid product can be purified by distillation to remove unreacted starting materials and water.

Product Analysis:

-

The composition of the reaction mixture is determined by gas chromatography (GC) with an FID detector.

-

The identity of the product can be confirmed by GC-Mass Spectrometry (GC-MS).[8]

Quantitative Data for Esterification of 1,2-Propanediol:

The following table provides a summary of reaction conditions and outcomes for the esterification of 1,2-propanediol with acetic acid using solid acid catalysts.

| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Conversion of 1,2-Propanediol (%) | Selectivity to Monoacetate (%) | Reference |

| Amberlyst-15 | 80 | 2:1 | 5 | ~85 | >95 | [9][10] |

| Sulfated Zirconia | 120 | 3:1 | 10 | 92 | 93 | [11] |

| H-ZSM-5 | 110 | 1.5:1 | 8 | 88 | 90 | [12] |

Overall Process Workflow and Logical Relationships

The green synthesis of this compound from renewable resources can be visualized as a two-step process with distinct experimental workflows.

Figure 4: Overall workflow for the green synthesis of this compound.

Conclusion

The synthesis of this compound from renewable resources offers a sustainable alternative to conventional petrochemical routes. The two-stage process, involving the conversion of glycerol or lactic acid to 1,2-propanediol followed by green catalytic esterification, is a viable and environmentally conscious approach. The use of heterogeneous catalysts, such as copper-based systems for hydrogenolysis and solid acids like Amberlyst-15 for esterification, is crucial for developing efficient and recyclable processes. This guide provides a foundational understanding of the key reactions, experimental procedures, and catalytic systems involved, serving as a valuable resource for researchers and professionals in the field of sustainable chemistry and drug development. Further research and process optimization will continue to enhance the economic viability and environmental benefits of these bio-based production routes.

References

- 1. Study of the Glycerol Hydrogenolysis Reaction on Cu, Cu–Zn, and Cu–ZnO Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of different supports for copper as catalysts on glycerol hydrogenolysis to 1,2-propanediol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glycerol Hydrogenolysis to 1,2-Propanediol over Novel Cu/ZrO2 Catalysts [mdpi.com]

- 5. Hydrogenation of Lactic Acid to 1,2-Propanediol over Ru-Based Catalysts | TU Delft Repository [repository.tudelft.nl]

- 6. pure.tue.nl [pure.tue.nl]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. aet.irost.ir [aet.irost.ir]

- 10. researchgate.net [researchgate.net]

- 11. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Propanediol, 1-Acetate (CAS 627-69-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediol, 1-acetate, with the CAS number 627-69-0, is an organic compound also known by several synonyms including 2-hydroxypropyl acetate (B1210297) and propylene (B89431) glycol 1-acetate. It is the monoacetate ester of 1,2-propanediol. This colorless, hygroscopic liquid is characterized by its miscibility with water and a wide range of organic solvents, making it a versatile solvent and a key intermediate in various chemical syntheses. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of chemical reactions. In the context of research and drug development, it is primarily utilized as a solvent and a building block for more complex molecules. Its precursor, 1,2-propanediol, is a well-known and extensively studied compound in pharmaceutical formulations, and understanding the properties of its acetate ester is crucial for applications where it may be formed or utilized.

It is important to distinguish CAS number 627-69-0 from other compounds. Occasionally, it has been incorrectly associated with N,N'-Diacetyl-p-phenylenediamine, which has a distinct CAS number (140-50-1) and different chemical and biological properties. This guide will focus exclusively on this compound.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, application in experimental settings, and for the design of chemical processes.

| Property | Value |

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 162 °C at 760 mmHg |

| Density | 1.05 g/cm³ |

| Solubility | Miscible with water, alcohols, and many organic solvents. |

| Vapor Pressure | 0.7 mmHg at 20 °C |

| Flash Point | 71 °C (160 °F) |

| Refractive Index | 1.421 |

| LogP (Octanol-Water) | -0.34 |

Synthesis and Purification

The primary method for the synthesis of this compound is the direct esterification of 1,2-propanediol with acetic acid. This reaction is typically catalyzed by an acid.

Experimental Protocol: Synthesis

Materials:

-

1,2-Propanediol

-

Glacial Acetic Acid

-

Sulfuric Acid (concentrated, as catalyst)

-

Sodium Bicarbonate solution (5% aqueous)

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,2-propanediol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

-